![molecular formula C16H13NO3 B6353079 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038715-44-4](/img/structure/B6353079.png)
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, also known as 3-(4-phenylphenyl)-4,5-dihydro-1H-oxazole-5-carboxylic acid and abbreviated as 3-PPO, is a compound that has been studied for its potential therapeutic and laboratory applications. It is a derivative of the oxazole family and is composed of a five-membered ring of three carbon atoms, one nitrogen atom, and one oxygen atom. 3-PPO has been found to have a wide range of applications, from its use as a reagent in organic synthesis to its potential therapeutic effects in treating certain diseases. In
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in the Suzuki–Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryls. These biaryls are structural constituents of a wide range of chemicals including agrochemicals, natural products, pharmaceuticals, and polymers . The reaction is performed in water, aligning with green chemistry principles to minimize environmental impact.
Green Chemistry
The compound’s potential use in water as a reaction medium for various organic transformations highlights its role in green chemistry . This aligns with the sustainable development of future science and technologies, where the goal is to develop clean chemical technology that is both cost-effective and profitable .
Pharmaceutical Synthesis
In pharmaceutical research, this compound could be used as an intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it could be involved in the synthesis of biaryl compounds with anti-arthritic potential .
Liquid Crystal Intermediates
The structural features of 3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid make it a suitable candidate for the synthesis of intermediates used in the production of liquid crystals . These materials are essential for modern display technologies.
Prodrug Development
This compound may serve as a precursor in the development of prodrugs. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. An example is sacubitril , a prodrug used in combination with valsartan to treat heart failure.
Mechanism of Action
Target of Action
It’s worth noting that phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis . It’s a mild Lewis acid and generally stable, making it important to organic synthesis .
Mode of Action
It’s known that phenylboronic acid, a compound with a similar phenyl structure, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . This suggests that the compound could interact with its targets through similar mechanisms.
Biochemical Pathways
Phenolic compounds, which include phenylboronic acid, are known to play significant roles in plant physiology and biochemistry . They are involved in various biosynthesis pathways and exert metabolic actions in plants .
Result of Action
Phenylboronic acid, a compound with a similar phenyl structure, is commonly used in organic synthesis , suggesting that the compound could have similar effects.
properties
IUPAC Name |
3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)15-10-14(17-20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSXCYYDKJLVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
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